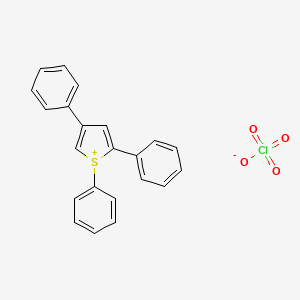
1,2,4-Triphenylthiophen-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triphenylthiophen-1-ium perchlorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields It is characterized by the presence of a thiophenium ion, which is a sulfur-containing heterocycle, and a perchlorate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Triphenylthiophen-1-ium perchlorate typically involves the reaction of triphenylthiophene with perchloric acid. The reaction conditions often require a controlled environment to ensure the stability of the perchlorate ion. The process can be summarized as follows:
Starting Materials: Triphenylthiophene and perchloric acid.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent oxidation. The temperature is maintained at a moderate level to avoid decomposition of the perchlorate ion.
Purification: The product is purified through recrystallization or chromatography to obtain a pure compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches and ensuring safety measures are in place due to the reactive nature of perchlorates.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4-Triphenylthiophen-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The thiophenium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophenium ion back to its neutral thiophene form.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophenium compounds.
Applications De Recherche Scientifique
1,2,4-Triphenylthiophen-1-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound’s reactivity makes it useful in studying biological oxidation-reduction processes.
Industry: Used in the development of advanced materials, such as conductive polymers and sensors.
Mécanisme D'action
The mechanism of action of 1,2,4-Triphenylthiophen-1-ium perchlorate involves its ability to participate in various chemical reactions due to the presence of the thiophenium ion. The molecular targets and pathways include:
Electrophilic Attack: The thiophenium ion can act as an electrophile, reacting with nucleophiles to form new compounds.
Oxidation-Reduction: The compound can undergo redox reactions, making it useful in studying electron transfer processes.
Comparaison Avec Des Composés Similaires
1,2,4-Triazole: Another sulfur-containing heterocycle with similar reactivity.
Triphenylphosphonium Perchlorate: Similar structure but with a phosphorus atom instead of sulfur.
Thiophenium Chloride: Similar thiophenium ion but with a chloride anion.
Propriétés
Numéro CAS |
93460-35-6 |
|---|---|
Formule moléculaire |
C22H17ClO4S |
Poids moléculaire |
412.9 g/mol |
Nom IUPAC |
1,2,4-triphenylthiophen-1-ium;perchlorate |
InChI |
InChI=1S/C22H17S.ClHO4/c1-4-10-18(11-5-1)20-16-22(19-12-6-2-7-13-19)23(17-20)21-14-8-3-9-15-21;2-1(3,4)5/h1-17H;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
MPFZLCMAEBKDBL-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C[S+]2C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


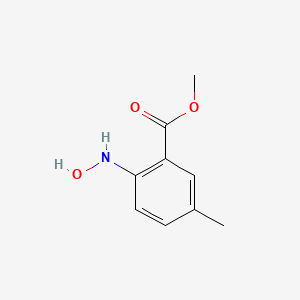
![5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14369338.png)
![2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide](/img/structure/B14369345.png)
![2-Nitro-2-[(4-nitrophenyl)methyl]propane-1,3-diol](/img/structure/B14369348.png)
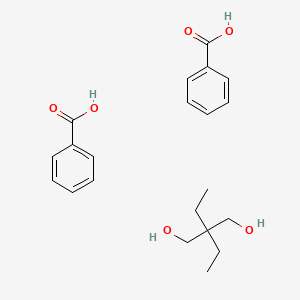
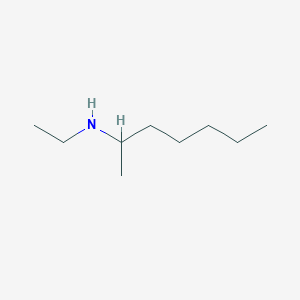

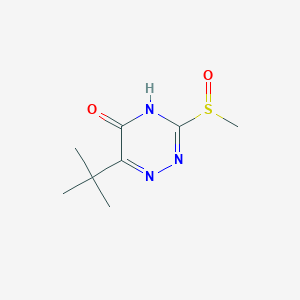
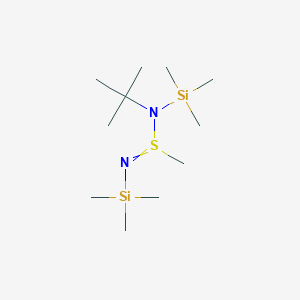
![4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane](/img/structure/B14369377.png)
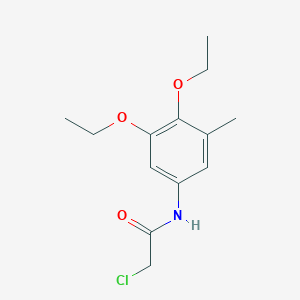


![N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide](/img/structure/B14369411.png)
